4-Benzyl-1,2-dihexyl Benzene-1,2,4-tricarboxylate
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Overview
Description
4-Benzyl-1,2-dihexyl Benzene-1,2,4-tricarboxylate is a complex organic compound with a benzene ring substituted with benzyl and dihexyl groups, along with three carboxylate groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-1,2-dihexyl Benzene-1,2,4-tricarboxylate typically involves multi-step organic reactions. One common method includes the esterification of 1,2,4-benzenetricarboxylic acid with hexanol and benzyl alcohol under acidic conditions. The reaction is usually catalyzed by sulfuric acid or another strong acid to facilitate the formation of ester bonds .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-Benzyl-1,2-dihexyl Benzene-1,2,4-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid derivatives.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, introducing new substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products:
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Alcohol derivatives of the ester groups.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
4-Benzyl-1,2-dihexyl Benzene-1,2,4-tricarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Benzyl-1,2-dihexyl Benzene-1,2,4-tricarboxylate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release carboxylic acids, which can then participate in further chemical reactions. The benzyl and dihexyl groups provide hydrophobic interactions, which can influence the compound’s behavior in different environments .
Comparison with Similar Compounds
1,2,4-Benzenetricarboxylic Acid: A precursor in the synthesis of 4-Benzyl-1,2-dihexyl Benzene-1,2,4-tricarboxylate.
1,2,4-Benzenetricarboxylic Acid 1,2-Dihexyl Ester: A closely related compound with similar structural features.
Uniqueness: this compound is unique due to the presence of both benzyl and dihexyl groups, which impart distinct chemical and physical properties.
Properties
Molecular Formula |
C28H36O6 |
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Molecular Weight |
468.6 g/mol |
IUPAC Name |
4-O-benzyl 1-O,2-O-dihexyl benzene-1,2,4-tricarboxylate |
InChI |
InChI=1S/C28H36O6/c1-3-5-7-12-18-32-27(30)24-17-16-23(26(29)34-21-22-14-10-9-11-15-22)20-25(24)28(31)33-19-13-8-6-4-2/h9-11,14-17,20H,3-8,12-13,18-19,21H2,1-2H3 |
InChI Key |
GJDQIOIQTWYTKI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)C1=C(C=C(C=C1)C(=O)OCC2=CC=CC=C2)C(=O)OCCCCCC |
Origin of Product |
United States |
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